molecular formula C7H7N B14658091 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile CAS No. 51934-02-2

3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile

Cat. No.: B14658091
CAS No.: 51934-02-2
M. Wt: 105.14 g/mol
InChI Key: VZILVRRBURUFCX-UHFFFAOYSA-N
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Description

3-Methylidenebicyclo[210]pentane-1-carbonitrile is an organic compound with the molecular formula C7H7N It is a derivative of bicyclo[210]pentane, a structure known for its strained ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile typically involves the reaction of bicyclo[2.1.0]pentane with a suitable nitrile source under controlled conditions. One common method involves the use of a nitrile such as acetonitrile in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidation typically yields carboxylic acids or ketones.

    Reduction: Reduction results in the formation of primary amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.

Scientific Research Applications

3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile involves its interaction with various molecular targets. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.0]pentane: The parent compound, known for its strained ring system.

    2-Methylbicyclo[2.1.0]pentane: A similar compound with a methyl group at a different position.

    Cyclopentene: A less strained analog with similar reactivity.

Uniqueness

3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile is unique due to the presence of both a strained ring system and a nitrile group. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

51934-02-2

Molecular Formula

C7H7N

Molecular Weight

105.14 g/mol

IUPAC Name

3-methylidenebicyclo[2.1.0]pentane-1-carbonitrile

InChI

InChI=1S/C7H7N/c1-5-2-7(4-8)3-6(5)7/h6H,1-3H2

InChI Key

VZILVRRBURUFCX-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(C1C2)C#N

Origin of Product

United States

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